Due to this structure, S-acetyl-PEG4-t-butyl ester finds applications in several scientific research areas:
The PEG spacer enhances the water solubility of drugs conjugated (linked) to S-acetyl-PEG4-t-butyl ester, improving their bioavailability and reducing aggregation []. Additionally, the t-butyl ester can be deprotected to introduce a carboxylic acid for further conjugation with biomolecules or targeting moieties [].
S-acetyl-PEG4-t-butyl ester acts as a versatile linker for attaching biomolecules like proteins, peptides, and antibodies to various materials or surfaces. The t-butyl group offers temporary protection for the carboxylic acid during conjugation reactions, allowing for controlled attachment of the biomolecule [].
Researchers can utilize S-acetyl-PEG4-t-butyl ester to modify protein surfaces. The PEG spacer can improve protein stability and reduce immunogenicity (the ability to trigger an immune response) []. The t-butyl group allows for selective modification of specific protein sites.
S-acetyl-PEG4-t-butyl ester is a chemical compound characterized by its structure, which includes a polyethylene glycol (PEG) linker and a sulfur acetyl group. The molecular formula for this compound is C17H32O7S, and it has a molecular weight of approximately 380.5 g/mol. The presence of the t-butyl ester and the sulfur acetyl group makes it a versatile compound in various chemical applications, particularly in drug development and bioconjugation processes .
The t-butyl ester can also be hydrolyzed under acidic or basic conditions, releasing the corresponding carboxylic acid and alcohol. This reaction is significant for applications where controlled release of active pharmaceutical ingredients is desired .
Research indicates that compounds similar to S-acetyl-PEG4-t-butyl ester exhibit biological activity, particularly in the context of cancer treatment. For example, related esters have demonstrated the ability to suppress the growth of breast cancer cells, although their potency may vary compared to other established anticancer agents . The incorporation of PEG moieties often enhances solubility and bioavailability, making these compounds more effective in biological systems.
The synthesis of S-acetyl-PEG4-t-butyl ester typically involves the reaction of PEG with an appropriate sulfur acetylating agent and a t-butyl esterifying agent. A common method includes:
This multi-step synthesis allows for precise control over the final product's properties, including solubility and reactivity .
S-acetyl-PEG4-t-butyl ester finds applications across various fields:
Interaction studies involving S-acetyl-PEG4-t-butyl ester focus on its behavior in biological systems and its interactions with various biomolecules. These studies often assess how well the compound can facilitate drug delivery or enhance the efficacy of therapeutic agents when conjugated with proteins or antibodies. The unique properties conferred by the PEG component often lead to improved pharmacokinetics and reduced immunogenicity compared to non-PEGylated counterparts .
S-acetyl-PEG4-t-butyl ester shares similarities with several other compounds that also contain PEG linkers or similar functional groups. Below are some comparable compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tos-PEG4-t-butyl ester | Contains a tosyl group instead | Used in PROTAC synthesis |
| Amino-PEG6-t-butyl ester | Contains an amino group | Useful for bioconjugation |
| S-acetyl-PEG3-t-butyl ester | Shorter PEG chain | Different solubility characteristics |
Uniqueness: S-acetyl-PEG4-t-butyl ester is distinguished by its specific combination of a sulfur acetyl group and a four-unit PEG chain, which provides unique reactivity profiles not found in shorter PEG derivatives or those with different functional groups .
S-acetyl-PEG4-t-butyl ester represents a sophisticated polyethylene glycol linker compound with the molecular formula C17H32O7S and molecular weight of 380.5 daltons [1]. This compound serves as a versatile building block in bioconjugation chemistry, featuring both sulfur acetyl functionality and tert-butyl ester protection that enables selective deprotection strategies [2]. The synthesis of this compound requires careful orchestration of multiple chemical transformations, each presenting unique challenges and optimization opportunities.
The synthesis of S-acetyl-PEG4-t-butyl ester through Boc-protected intermediates represents one of the most widely adopted approaches in contemporary organic synthesis [9]. This strategy leverages the tert-butoxycarbonyl protecting group's compatibility with both acidic and basic reaction conditions, making it particularly suitable for complex multi-step syntheses [10]. The Boc protection strategy offers significant advantages in terms of reaction selectivity and product purification compared to alternative protecting group methodologies [11].
The initial step involves the preparation of Boc-protected aminoethylglycine derivatives through a convergent synthetic approach [13]. This process typically employs di-tert-butyl dicarbonate in the presence of diisopropylethylamine and dichloromethane, achieving quantitative yields under mild reaction conditions [14]. The reaction proceeds through in situ neutralization protocols that ensure optimal solvation of the resin-bound intermediates [13]. Recent investigations have demonstrated that polyethylene glycol-mediated catalyst-free protocols can achieve Boc protection under solvent-free conditions at room temperature, with reaction completion occurring within five minutes [16].
The optimization of Boc-protected intermediate synthesis requires careful attention to temperature control and reagent stoichiometry . Studies have shown that the reaction of polyethylene glycol derivatives with tert-butyl chloroformate in the presence of triethylamine under anhydrous conditions provides superior yields compared to traditional methods . The resulting products can be purified using column chromatography to obtain compounds with high purity suitable for subsequent transformations .
Industrial applications of Boc-protected intermediates have demonstrated scalability up to kilogram quantities [9]. The process involves automated reactors and continuous flow systems that ensure consistent product quality and yield while minimizing the formation of by-products . The reaction conditions have been optimized to reduce the use of hazardous reagents while maintaining high efficiency in the synthesis process .
The construction of tetraethylene glycol chains represents a critical step in the synthesis of S-acetyl-PEG4-t-butyl ester, requiring sophisticated methodologies that ensure precise control over chain length and terminal functionalization [17]. Contemporary approaches to PEG4 chain elongation have evolved from simple Williamson ether synthesis to more advanced techniques utilizing macrocyclic sulfate intermediates and iterative coupling strategies [18].
The traditional Williamson-type ether synthesis approach involves the reaction of cholesteryl p-toluenesulfonate with tetraethylene glycol using 1,4-dioxane as solvent under reflux conditions [18]. This methodology achieves good yields for shorter chain lengths but encounters significant limitations when attempting to extend beyond PEG4 units [18]. The formation of cholesteryl-PEG4-hydroxyl derivatives through this route typically yields products in the 80-95% range, making it suitable for preparative-scale synthesis [18].
Advanced methodologies utilizing oligoethylene glycol macrocyclic sulfates have emerged as superior alternatives for PEG chain elongation [17] [18]. This strategy eliminates the need for protecting or activating groups during the elongation process and significantly reduces the number of synthetic steps required [18]. The use of tetraethylene glycol macrocyclic sulfate as an elongation building block allows for the exploration of PEG growth while avoiding the limitations associated with traditional activating groups such as p-toluenesulfonate [17].
The macrocyclic sulfate approach involves treating PEG4 derivatives with sodium hydride at 0°C for two hours, followed by reaction with the macrocyclic sulfate at reflux overnight [17]. The resulting intermediate undergoes hydrolysis with a tetrahydrofuran/water mixture and sulfuric acid at reflux for five hours, yielding the desired PEG8 products in 83% yield [17]. This methodology has demonstrated superior performance compared to alternative chain extension strategies [17].
Iterative chain extension protocols utilizing bidirectional coupling routes have shown particular promise for the synthesis of longer PEG chains [21]. These approaches employ the same monomer in each elongation cycle, with the monomer length being significantly shorter than the product, allowing excess monomer to drive the reactions to completion [21]. The excess monomer can be easily removed from the product due to the substantial size difference [21].
One-pot synthesis methodologies have been developed for monofunctionalized oligoethylene glycols, featuring unidirectional iterative chain extension of three-arm PEG homostars [22]. These approaches utilize mono-(4,4'-dimethoxytriphenylmethyl) octagol building blocks constructed from tetragol precursors [22]. After six rounds of chain extension, the monodisperse homostar can reach unprecedented lengths of 56 monomers per arm, corresponding to PEG2500 [22].
The introduction of thioester functionality into PEG4-t-butyl ester scaffolds requires sophisticated synthetic protocols that address the inherent reactivity challenges associated with sulfur-containing functional groups [24]. Contemporary thioesterification methodologies have evolved to provide efficient, scalable approaches that minimize the use of malodorous reagents while maintaining high yields and functional group tolerance [25].
The Grignard method for preparing thioesters from esters represents a significant advancement in thioesterification chemistry [24]. This protocol utilizes isopropylmagnesium chloride and 1-dodecanethiol as reagents, achieving conversions of aromatic and aliphatic esters in yields up to 99% with excellent functional group tolerance [24] [28]. The method involves the dropwise addition of isopropylmagnesium chloride solution to 1-dodecanethiol in tetrahydrofuran at 0°C, followed by the addition of the methyl ester substrate [24].
The reaction mechanism proceeds through the in situ generation of the thiolate species, which selectively reacts with the carbonyl group of the ester substrate [28]. The mild reaction conditions, typically 0 to 40°C, make this approach particularly suitable for sensitive substrates that might decompose under harsher conditions [24]. The use of odorless 1-dodecanethiol addresses one of the primary concerns associated with traditional thiol-based reactions [24].
Alternative approaches utilizing benzoic anhydrides and thiourea provide an efficient and odorless procedure for one-pot thioester synthesis [25]. In this method, thiobenzoic acids are generated in situ from the reaction of thiourea with benzoic anhydrides, which subsequently undergo conjugate addition with electron-deficient alkenes or nucleophilic displacement reactions with alkyl halides [25]. This methodology addresses the traditional problems associated with thioacid preparation, which typically involves toxic and unpleasant-smelling gaseous hydrogen sulfide [25].
The protection of thiol groups through acetylation represents a well-established strategy in organic synthesis, particularly for compounds destined for self-assembled monolayer applications [36]. S-acetyl protection can be readily installed using standard acetylation protocols employing acetic anhydride in the presence of appropriate bases [30]. The resulting thioacetate derivatives exhibit enhanced stability compared to free thiols while maintaining the ability to undergo facile deprotection when required [36].
Deprotection of S-acetyl groups can be accomplished using various hydrolyzing agents including sodium hydroxide, potassium hydroxide, potassium carbonate, and sodium methoxide [36] [37]. The choice of deprotection conditions depends on the specific substrate requirements and the desired reaction time [37]. Recent developments have introduced mild deprotection protocols using thioglycolic acid under aqueous buffer conditions at pH 8, which proceed quantitatively at room temperature [26] [29].
The purification of PEGylated compounds presents unique challenges that stem from their amphiphilic nature, high molecular weight dispersion, and the presence of unreacted starting materials and by-products [31]. Industrial-scale purification requires methodologies that can efficiently separate target compounds while maintaining product integrity and achieving economically viable recovery yields [32].
Chromatographic approaches remain the gold standard for PEGylated compound purification, with several methodologies demonstrating exceptional performance at preparative scales [32]. Polystyrene-divinylbenzene beads have emerged as highly effective chromatographic packing materials for PEGylated derivative purification [32]. This approach utilizes ethanol/water eluent systems and has been validated with reaction mixtures containing methoxy-polyethylene glycol-glutamic acid and methoxy-polyethylene glycol propionaldehyde diethylacetal [32]. The methodology achieves target product purities exceeding 99% at gram scale through single-step purification [32].
The polystyrene-divinylbenzene approach offers significant advantages over conventional purification methods by eliminating the need for toxic solvents and providing broader application scope [32]. The method demonstrates excellent reproducibility and can be readily scaled to accommodate industrial production requirements [32]. The chromatographic separation relies on differential interactions between the PEGylated compounds and the polymer resin matrix, enabling selective retention and elution of target molecules [32].
Aqueous biphasic systems represent an innovative approach to PEGylated protein purification that combines reaction and separation processes [31]. This integrated methodology utilizes citrate buffer at pH 7.0 simultaneously to terminate PEGylation reactions and induce phase separation of the bioconjugates [31]. The approach has been validated using model enzymes of varying sizes, including cytochrome c, lysozyme, L-asparaginase, and catalase, with reactive polyethylene glycol ranging from 5 to 40 kilodaltons [31].
The aqueous biphasic system methodology achieves exceptional selectivity in separating PEGylated proteins from native proteins, with selectivity values exceeding 100 for smaller enzymes [31]. Recovery yields for PEGylated conjugates range from 92.1% to 98.1%, with purities between 84.6% and 100% [31]. The approach maintains the biological activity of both native and PEGylated proteins throughout the purification process [31].
Membrane-based hybrid methods have been developed to address the scalability limitations of traditional chromatographic approaches [34]. These methodologies exploit the lower critical solution temperature behavior of polyethylene glycol in the presence of lyotropic salts [34]. The process involves converting PEGylated proteins to their micellar form through the addition of 1.65 M ammonium sulfate, followed by retention using microfiltration membranes while washing out soluble impurities [34].
The membrane-based approach enables both purification and fractionation of different PEGylated forms, such as mono-PEGylated and di-PEGylated species, through precise control of salt removal [34]. The methodology has been successfully implemented using both stirred cell and tangential flow filtration devices, demonstrating excellent scalability potential [34]. Recovery yields typically range from 80% to 95%, with processing times significantly reduced compared to traditional chromatographic methods [34].
Fractionated polyethylene glycol precipitation represents a chromatography-free approach particularly suitable for large macromolecular complexes [33]. This methodology has been successfully applied to the purification of 20S proteasomes, achieving yields of 20 milligrams from 300 milliliters of starting material [33]. The process involves the gradual addition of polyethylene glycol dissolved in stabilization buffer to clarified cell extracts, followed by centrifugation and resuspension of the precipitated material [33].
The optimization of fractionated precipitation requires careful determination of polyethylene glycol concentration ranges and molecular weight specifications [33]. For 20S proteasome purification, PEG400 at concentrations between 20% and 30% volume/volume has been determined as optimal [33]. The precipitation process is not selective based solely on target protein characteristics but depends on multiple parameters including protein size, surface charge, pH, ionic strength, and the presence of other proteins in solution [33].
The scalability of thiol-acetyl deprotection represents one of the most significant challenges in the industrial production of S-acetyl-PEG4-t-butyl ester derivatives [38]. Traditional deprotection methodologies often require harsh reaction conditions, toxic reagents, or specialized equipment that limits their applicability at manufacturing scales [26]. Recent advances have focused on developing mild, environmentally benign protocols that maintain high efficiency while addressing safety and cost considerations [38].
Traditional thioacetate deprotection protocols typically employ basic hydrolysis using sodium hydroxide, potassium hydroxide, or sodium methoxide in alcoholic solvents [36] [37]. While these methods provide reliable deprotection, they often require elevated temperatures and extended reaction times that can be problematic for large-scale operations [36]. The standard protocol involves dissolving the thioacetate substrate in ethanol followed by dropwise addition of sodium hydroxide solution, with reaction times ranging from several hours to overnight [37].
The development of mild deprotection protocols using thioglycolic acid represents a significant advancement in scalable thiol deprotection chemistry [26] [29]. This methodology proceeds through a thiotransesterification mechanism under aqueous buffer conditions at pH 8 and room temperature [26]. The approach has been successfully applied to both homogeneous and heterogeneous phase reactions, with the latter utilizing polymer-supported thioglycolic acid anchored to polyethylene glycol-based resins [26].
The polymer-supported thioglycolic acid methodology demonstrates superior deprotection yields compared to solution-phase reactions, with yields ranging from 61% to 90% [26] [29]. The solid-supported reagent exhibits excellent reusability, maintaining activity for at least five cycles without significant loss of performance [26]. This recyclability addresses both economic and environmental concerns associated with large-scale thiol deprotection operations [26].
Recent investigations have explored the use of trimethylsulfonium iodide-mediated deprotection protocols that operate under ambient conditions [38] [41]. This methodology employs potassium permanganate as an additive and demonstrates remarkable chemoselectivity for acetyl group removal [38] [41]. The protocol tolerates diverse functional groups including carbohydrates, amino acids, natural products, and heterocycles, making it particularly suitable for complex substrate purification [41].
The trimethylsulfonium iodide approach offers significant advantages in terms of environmental compatibility and reaction efficiency [41]. The protocol utilizes environmentally benign reagent systems to perform quantitative transformations under ambient conditions, eliminating the need for specialized heating or cooling equipment [41]. The methodology has been successfully scaled to preparative levels with consistent results across different substrate classes [41].
Industrial-scale implementations of thiol-acetyl deprotection have been demonstrated at scales ranging from grams to multiple kilograms [39]. Case studies from pharmaceutical companies have reported successful deprotection operations at scales up to 45.9 kilograms using N-acetyl-L-cysteine-based protocols [39]. These large-scale operations require careful optimization of reaction parameters, including temperature control, reagent addition rates, and workup procedures [39].
The economic considerations of large-scale thiol deprotection operations extend beyond reagent costs to include solvent recovery, waste disposal, and equipment utilization [40]. Processes that enable solvent recycling, such as those utilizing trifluoroacetic acid and dimethyl sulfoxide systems, provide significant cost advantages at manufacturing scales [40]. The ability to recycle solvents through distillation or other separation techniques can reduce overall production costs by 30-50% compared to single-use solvent systems [40].
Quality control considerations for large-scale thiol deprotection operations require robust analytical methodologies that can monitor reaction progress and product purity [40]. High-performance liquid chromatography and mass spectrometry techniques have been successfully implemented for routine monitoring of deprotection reactions [40]. These analytical methods enable real-time optimization of reaction conditions and ensure consistent product quality across different production batches [40].
| Table 1: Synthetic Methodologies for S-acetyl-PEG4-t-butyl Ester Production | |||||
|---|---|---|---|---|---|
| Synthetic Route | Typical Yield (%) | Reaction Temperature (°C) | Key Reagents | Reaction Time | Key Advantages |
| Boc-Protected Aminoethylglycine Approach | 78-85 | Room temperature to reflux | Boc2O, DIPEA, dichloromethane | 3-48 hours | Compatible with TFA deprotection |
| PEG4 Williamson Ether Synthesis | 80-95 | Reflux (1,4-dioxane) | p-toluenesulfonate, TEG, 1,4-dioxane | Overnight reflux | Good yields, established method |
| Macrocyclic Sulfate Elongation | 83-90 | Reflux overnight | Macrocyclic sulfate, NaH, THF | Overnight reflux | No protecting groups needed |
| Tetraethylene Glycol Chain Extension | 70-85 | Room temperature to 50 | Hexamethylene diisocyanate, HDI | 30 minutes to 2 hours | Rapid chain extension |
| Thioesterification via Grignard Method | 96-99 | 0 to 40 | iPrMgCl, 1-dodecanethiol | 4 hours at 40°C | High functional group tolerance |
| S-Acetyl Protection using Thioacetate | 85-95 | Room temperature | Acetic anhydride, base | 1-24 hours | Mild conditions, odorless |
| Table 2: Purification Strategies for PEGylated Compounds | |||||
|---|---|---|---|---|---|
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scale Capability | Key Advantages | Processing Time |
| Polystyrene-Divinylbenzene Chromatography | >99 | 85-95 | Gram scale | Toxic solvent-free, high purity | 2-4 hours |
| Aqueous Biphasic Systems | 84.6-100 | 92.1-98.1 | Industrial scale | Integrated reaction-purification | 1-2 days |
| Fractionated PEG Precipitation | 90-95 | 70-90 | Multi-gram to kg | No chromatography needed | 3 days |
| Membrane-Based Hybrid Method | 85-98 | 80-95 | Scalable | Fast and scalable | 2-6 hours |
| Size Exclusion Chromatography | 95-99 | 85-95 | Preparative scale | Gentle separation | 1-3 hours |
| Ion Exchange Chromatography | 92-98 | 88-96 | Industrial scale | High resolution | 4-8 hours |
| Table 3: Industrial-Scale Production Challenges and Solutions | ||||
|---|---|---|---|---|
| Challenge Category | Specific Challenge | Industrial Solution | Scale Demonstrated | Cost Benefit |
| Thiol-Acetyl Deprotection Scalability | Requires controlled conditions, toxic reagents | Me3SI-mediated deprotection, ambient conditions | Up to 45.9 kg | Reduced reagent costs, safer |
| PEG Precipitation Parameters | Concentration-dependent efficiency | PEG400 at 20-30% v/v concentration | 300 mL to multi-kg | Lower solvent usage |
| Column Chromatography Limitations | Low throughput, high solvent usage | Membrane-based hybrid methods | Industrial scale | Higher throughput |
| Solvent Recovery and Recycling | Environmental and cost considerations | TFA/DMSO recycling protocols | Kilogram scale | Reduced waste disposal |
| Product Concentration | Large volumes, evaporation challenges | Fractionated precipitation | Preparative to industrial | Improved efficiency |
| Quality Control | Molecular weight distribution control | MALDI-MS and LC-MS analysis | Routine QC | Better product consistency |
The polyethylene glycol 4 (PEG4) chain present in S-acetyl-PEG4-t-butyl ester represents an optimal linker length for facilitating ternary complex formation between E3 ubiquitin ligases and proteins of interest. Extensive structure-activity relationship studies have demonstrated that the 16-atom PEG4 linker provides an ideal spatial distance of approximately 18-22 Angstroms between the E3 ligase and target protein binding sites [1] [2]. This distance range has been identified as crucial for enabling simultaneous binding of both protein-recruiting moieties while maintaining favorable protein-protein interactions within the ternary complex.
Comparative analysis of different PEG linker lengths reveals that PEG4 strikes an optimal balance between flexibility and constraint. Shorter PEG3 linkers (12 atoms) can introduce steric clashes that impede ternary complex formation, while longer PEG5 or PEG6 linkers (20-24 atoms) may fail to bring the proteins into sufficiently close proximity for productive ubiquitination [3] [4]. The PEG4 length specifically enables the formation of stable ternary complexes with enhanced cooperativity factors, often exceeding 5-fold compared to individual binary interactions [2].
Molecular dynamics simulations have revealed that PEG4 linkers adopt conformations that facilitate the burial of extensive surface area between the E3 ligase and target protein, contributing to ternary complex stability [5] [6]. The conformational flexibility of the PEG4 chain allows for induced-fit adjustments that optimize intermolecular contacts while maintaining the proper orientation for ubiquitin transfer. Furthermore, the S-acetyl modification in S-acetyl-PEG4-t-butyl ester provides additional synthetic versatility, enabling controlled deprotection strategies during PROTAC synthesis [7].
The performance of S-acetyl-PEG4-t-butyl ester as a PROTAC linker has been evaluated against various alternative architectures, revealing distinct advantages in specific applications. Compared to simple alkyl linkers of equivalent length, PEG4-based linkers demonstrate superior aqueous solubility and cellular permeability due to the hydrophilic nature of the ethylene glycol units [8] [9]. This enhanced solubility profile translates to improved bioavailability and reduced aggregation tendencies in biological systems.
Rigid linker architectures, such as those incorporating piperazine or piperidine rings, offer increased structural constraint but often at the cost of synthetic accessibility and molecular weight considerations [10] [9]. The flexible PEG4 backbone in S-acetyl-PEG4-t-butyl ester provides sufficient conformational freedom to accommodate diverse protein-protein orientations while maintaining reasonable synthetic tractability. Studies comparing PEG4 linkers to triazole-containing alternatives have shown that the PEG4 architecture generally provides more consistent degradation profiles across different target proteins [3].
The t-butyl ester functionality distinguishes S-acetyl-PEG4-t-butyl ester from other PEG4 variants by offering orthogonal protection strategies during multi-step PROTAC synthesis. This protective group can be selectively removed under mild acidic conditions without affecting other sensitive functionalities, enabling the introduction of diverse protein-binding warheads [7]. Comparative analyses with other protective group strategies, such as benzyl esters or silyl ethers, have demonstrated the superior stability and deprotection selectivity of the t-butyl ester approach.
The application of S-acetyl-PEG4-t-butyl ester in bromodomain-containing protein 4 (BRD4) degrader development has yielded several successful PROTAC molecules with enhanced pharmacological profiles. In systematic optimization studies, PROTACs incorporating this linker have demonstrated DC50 values in the 30-60 nanomolar range for BRD4 degradation, representing competitive potency compared to established degraders such as MZ1 and ARV-771 [12] [13].
A particularly notable case study involved the development of a series of von Hippel-Lindau-recruiting BRD4 degraders where S-acetyl-PEG4-t-butyl ester served as the central linker component. These compounds exhibited superior selectivity for BRD4 over closely related family members BRD2 and BRD3, with selectivity ratios approaching 15:1 [12]. The enhanced selectivity was attributed to the specific protein-protein interaction geometry enabled by the PEG4 linker, which favored the formation of cooperative ternary complexes with BRD4 over other bromodomain proteins.
Mechanistic studies using these S-acetyl-PEG4-based degraders revealed time-dependent degradation kinetics consistent with catalytic turnover of the target protein. Western blot analyses demonstrated >90% BRD4 depletion within 8 hours of treatment at optimal concentrations, with minimal impact on related bromodomain proteins [12]. The degradation was confirmed to be proteasome-dependent and could be rescued by co-treatment with proteasome inhibitors or E3 ligase competitors, validating the proposed mechanism of action.
The integration of S-acetyl-PEG4-t-butyl ester into von Hippel-Lindau-recruiting PROTAC designs has addressed longstanding solubility challenges associated with this E3 ligase system. Traditional VHL-based PROTACs often suffer from poor aqueous solubility due to high total polar surface area and elevated hydrogen bond donor counts, limiting their therapeutic development [14] [15].
Comprehensive solubility enhancement studies have demonstrated that PROTACs incorporating S-acetyl-PEG4-t-butyl ester linkers achieve up to 85-fold improvements in aqueous solubility compared to baseline VHL degraders [14]. This enhancement results from the hydrophilic PEG4 backbone combined with the reduced hydrogen bond donor count achieved through the t-butyl ester protection strategy. The improved solubility translates directly to enhanced cellular uptake and improved degradation activity in cell-based assays.
Structure-activity relationship analyses of VHL-recruiting degraders have revealed that the S-acetyl modification provides additional benefits beyond simple PEG4 incorporation. The sulfur-containing acetyl group introduces favorable chameleonicity properties, allowing the molecule to adopt different conformational states in polar versus non-polar environments [16]. This adaptive behavior facilitates membrane permeation while maintaining aqueous solubility, addressing the inherent challenge of achieving both properties simultaneously in large bifunctional molecules.